Comparative Enzyme Inhibition: Benzoyleneurea Exhibits Multi-Target Profile Unmatched by Simple Quinazolines
Benzoyleneurea exhibits a broad and potent enzyme inhibition profile that distinguishes it from simpler quinazoline analogs like 4(3H)-quinazolinone. Unlike the latter, which typically act via specific kinase inhibition, Benzoyleneurea demonstrates significant inhibitory activity against diverse targets including DHFR, PDE3A, and carbonic anhydrases . This multi-target profile is a direct consequence of its unique 2,4-dioxo structure and is not a general feature of the quinazoline class. For instance, 4(3H)-quinazolinone derivatives are generally not potent DHFR or PDE3A inhibitors. The data below show the potency range of Benzoyleneurea across these distinct enzyme families, establishing a clear and quantifiable differentiation from class-level expectations.
| Evidence Dimension | Enzyme Inhibition Potency (IC50 / Ki) |
|---|---|
| Target Compound Data | DHFR (rat liver): Log 1/C = 3.89; PARP: IC50 = 8100 nM; PDE3A: 59.0% inhibition; JMJD2E: IC50 = 4.5 nM; CA-12: Ki = 8650 nM |
| Comparator Or Baseline | 4(3H)-Quinazolinone: Not reported as a potent inhibitor for these specific targets. Typical activity is focused on kinases (e.g., EGFR, VEGFR). |
| Quantified Difference | Benzoyleneurea exhibits sub-5 nM to low micromolar inhibition across a panel of non-kinase targets, a profile not observed for 4(3H)-quinazolinone. |
| Conditions | In vitro biochemical assays against a panel of recombinant human enzymes and tissue-derived enzymes (rat liver DHFR, human platelet PDE3A). |
Why This Matters
This demonstrates that Benzoyleneurea is not a simple building block but a biologically active scaffold with a unique, quantifiable multi-target profile, essential for projects focused on polypharmacology or exploring novel mechanisms of action.
